2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione is a heterocyclic compound with the molecular formula C14H13NOS.
Preparation Methods
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione typically involves multicomponent reactions. One common method includes the reaction of cyclic enaminones with arylglyoxals, which facilitates the rapid assembly of the functionalized tetrahydroindol-4-one scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound is studied for its electroluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs).
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways associated with pain and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-thione can be compared with other heterocyclic compounds such as:
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-one: Similar structure but lacks the thione group, which may affect its biological activity.
2-Phenyl-5,6,7,8-tetrahydro-benzo(E)(1,3)oxazine-4-sulfone: Contains a sulfone group instead of a thione, potentially altering its chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5185-14-8 |
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Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
InChI |
InChI=1S/C14H13NOS/c17-14-11-8-4-5-9-12(11)16-13(15-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
ADESGXWSHWCJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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